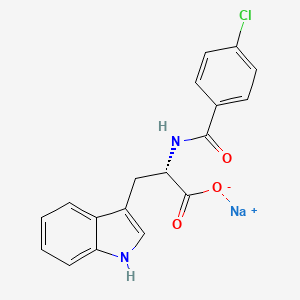
Sodium N-(4-chlorobenzoyl)-L-tryptophanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-(4-chlorobenzoyl)-L-tryptophanate is a chemical compound that combines the properties of sodium, 4-chlorobenzoyl, and L-tryptophanate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(4-chlorobenzoyl)-L-tryptophanate typically involves the reaction of 4-chlorobenzoyl chloride with L-tryptophan in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as:
Preparation of Reactants: Ensuring high purity of 4-chlorobenzoyl chloride and L-tryptophan.
Reaction: Conducting the reaction in a solvent with continuous stirring and temperature control.
Purification: Using techniques like crystallization, filtration, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium N-(4-chlorobenzoyl)-L-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium N-(4-chlorobenzoyl)-L-tryptophanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers and other materials where specific chemical properties are desired.
Mecanismo De Acción
The mechanism by which Sodium N-(4-chlorobenzoyl)-L-tryptophanate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The 4-chlorobenzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The L-tryptophanate moiety can interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium N-(4-chlorobenzoyl)-L-phenylalaninate
- Sodium N-(4-chlorobenzoyl)-L-tyrosinate
- Sodium N-(4-chlorobenzoyl)-L-histidinate
Uniqueness
Sodium N-(4-chlorobenzoyl)-L-tryptophanate is unique due to the presence of the L-tryptophanate moiety, which imparts specific properties related to its interaction with biological molecules. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
56116-64-4 |
|---|---|
Fórmula molecular |
C18H14ClN2NaO3 |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
sodium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C18H15ClN2O3.Na/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;+1/p-1/t16-;/m0./s1 |
Clave InChI |
OFGMOCGAPXFVHA-NTISSMGPSA-M |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


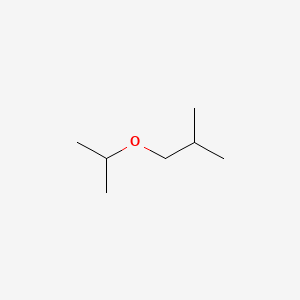
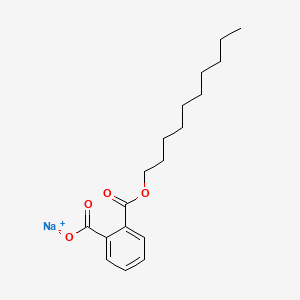
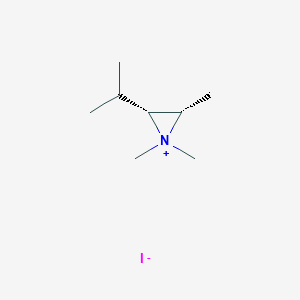
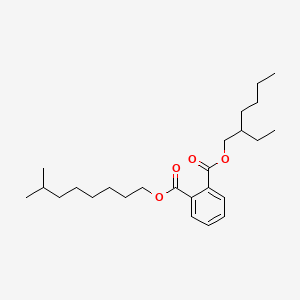
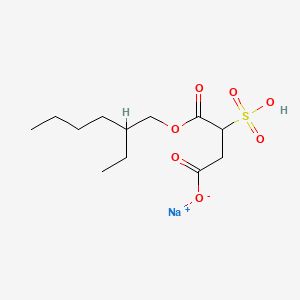
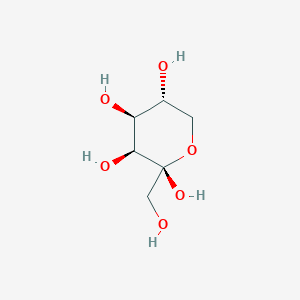
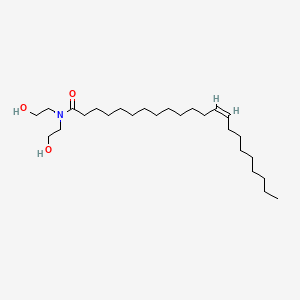
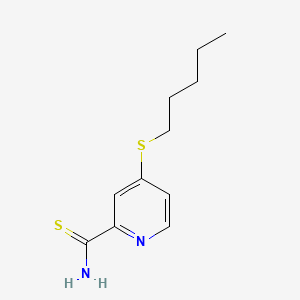


![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
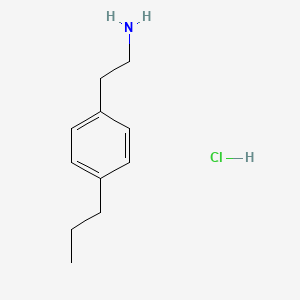
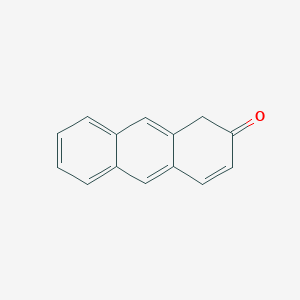
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
